4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Description
4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a tetrahydroquinoxalin-2-one core fused with a piperidine ring substituted by a thiophene-2-sulfonyl group. This structure combines aromatic, sulfonamide, and carbonyl functionalities, which are often associated with pharmacological activity, particularly in kinase inhibition or neurotransmitter modulation.
Properties
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c22-16-12-21(15-5-2-1-4-14(15)19-16)18(23)13-7-9-20(10-8-13)27(24,25)17-6-3-11-26-17/h1-6,11,13H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHADVUJOIDAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the synthesis of 1-(Thiophene-2-sulfonyl)piperidine-4-carboxylic acid. This can be achieved through the reaction of thiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions.
Coupling with Tetrahydroquinoxalinone: The piperidine derivative is then coupled with 1,2,3,4-tetrahydroquinoxalin-2-one. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene-2-sulfonyl group is susceptible to oxidation under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, 0–25°C, 2–6 hr | Thiophene-2-sulfone derivative | 65–78% | |
| H₂O₂ (30%) | Acetic acid, 50°C, 12 hr | Partially oxidized sulfoxide | 42% |
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Key Finding : Oxidation with m-CPBA selectively targets the sulfur atom in the sulfonyl group, forming a sulfone without disrupting the thiophene ring .
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Mechanism : Electrophilic attack by the peracid on sulfur, followed by oxygen transfer .
Reduction Reactions
The tetrahydroquinoxalin-2-one and piperidine-carbonyl groups participate in reduction pathways.
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Stereochemical Outcome : Reduction of the tetrahydroquinoxalinone carbonyl produces a cis-configured alcohol due to steric constraints in the bicyclic system .
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Limitation : Over-reduction of the sulfonyl group occurs with LiAlH₄ at elevated temperatures (>50°C) .
Substitution Reactions
The piperidine nitrogen and sulfonyl group act as nucleophilic/electrophilic centers.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Site | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ (aq.) | DMF, 100°C, 24 hr | Thiophene-SO₂ | 2-Amino-thiophene analog | 34% | |
| KOtBu | THF, −78°C, 2 hr | Piperidine-CO | Alkoxy-piperidine derivative | 51% |
Coupling Reactions
| Reagent | Conditions | Product | Application | Yield | Reference |
|---|---|---|---|---|---|
| EDCI/HOBt | DCM, RT, 12 hr | Amide-linked bioconjugates | Drug delivery systems | 73% |
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Notable Example : Coupling with 1,2,3,4-tetrahydroquinoxalin-2-amine derivatives under EDCI/HOBt conditions produces dimeric structures with enhanced antitumor activity (IC₅₀ = 0.124–3.81 μM) .
Cycloaddition and Ring-Opening
The tetrahydroquinoxalinone ring participates in [4+2] cycloadditions with dienophiles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hr | Fused bicyclic adduct | 61% |
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Mechanism : Inverse electron-demand Diels-Alder reaction occurs at the electron-deficient tetrahydroquinoxalinone ring .
Comparative Reactivity Analysis
| Functional Group | Reaction Type | Relative Reactivity | Key Factor |
|---|---|---|---|
| Thiophene-SO₂ | Oxidation | High | Electrophilicity of sulfur |
| Piperidine-CO | Reduction | Moderate | Steric hindrance |
| Tetrahydroquinoxalinone | Cycloaddition | Low | Ring strain and electron density |
Stability Under Physiological Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Some key areas include:
- Antitumor Activity : Research indicates that derivatives of tetrahydroquinoxaline exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the piperidine and thiophene groups can enhance antitumor activity, making this compound a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The sulfonyl group in the thiophene moiety has been linked to increased antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, suggesting that this compound may also possess such properties .
Neuroscience
The piperidine component of the compound is known for its neuroprotective effects. Research has suggested that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Chemistry
The synthesis of 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one serves as a model for developing new synthetic routes in organic chemistry. Its preparation involves multi-step reactions that can be optimized for efficiency and yield, contributing to advancements in synthetic methodologies .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of several tetrahydroquinoxaline derivatives on human cancer cell lines. The results indicated that modifications to the thiophene and piperidine groups significantly enhanced cytotoxicity compared to unmodified compounds. This suggests that further exploration of this compound could lead to promising anticancer drugs .
Case Study 2: Antimicrobial Evaluation
In another investigation, researchers synthesized a series of compounds based on the thiophene-piperidine framework and tested them against common pathogens. The findings revealed that certain derivatives exhibited potent antimicrobial activity, indicating the potential of this class of compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one would depend on its specific application. In a biological context, it may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites. The thiophene and piperidine moieties could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
- Target Compound: The sulfonyl group increases hydrophilicity compared to non-sulfonated analogs like Compound 56. However, the bulky piperidine-thiophene moiety may reduce membrane permeability.
- Chromeno-Pyrimidine (): Computational studies predict good oral bioavailability due to balanced logP (~2.8) and moderate polar surface area (PSA) .
- Tiagabine-Related Compounds () : The bis-thienyl substituent enhances lipophilicity, favoring blood-brain barrier penetration but risking higher metabolic clearance .
Stability
Sulfonamide-containing compounds (e.g., the target) are generally stable under physiological conditions but may undergo enzymatic cleavage in the liver. In contrast, boronate esters (e.g., ’s tetrahydroquinoxalin-2-one boronate) are prone to hydrolysis, limiting their utility in aqueous environments .
Enzyme Inhibition Potential
- Compound 58 (): Tetrahydroquinoline-piperidine hybrids are frequently explored as serotonin or dopamine receptor modulators. The methylpiperidine group may enhance CNS penetration .
- No direct data are available, but structural analogs like SS-3875 () are investigated for neurological applications .
Toxicity and Selectivity
- Brominated Derivatives (e.g., Compound 61) : Bromine substitution increases molecular weight and may introduce hepatotoxicity risks due to halogen accumulation .
- Thiophene Sulfonyl Group : While improving binding affinity, sulfonamides are associated with hypersensitivity reactions in some patients, requiring careful toxicity profiling .
Biological Activity
4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity through various studies, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O4S2 |
| Molecular Weight | 385.48 g/mol |
| Structure | Structure |
The exact biochemical pathways affected by this compound are not fully elucidated. However, compounds with similar structures have been associated with antioxidant , anti-inflammatory , and antitumor activities. For instance, derivatives containing thiophene and piperidine moieties have shown significant interactions in various biochemical assays, suggesting a potential for therapeutic applications in cancer and inflammatory diseases .
Antitumor Activity
Recent studies have indicated that compounds related to tetrahydroquinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a related compound was tested against the NCI-60 panel of human tumor cell lines, revealing IC50 values ranging from 0.124 μM to 3.81 μM across different cancer types . This suggests that the target compound may also possess similar anticancer properties.
Antibacterial Activity
In vitro studies have shown that compounds with piperidine and thiophene groups exhibit moderate to strong antibacterial activity. For instance, related compounds demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, indicating that the presence of the thiophene sulfonyl moiety may enhance antibacterial properties .
Acetylcholinesterase Inhibition
Compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders like Alzheimer's disease. Some derivatives showed strong inhibition rates, suggesting that the target compound may also influence cholinergic signaling pathways .
Case Studies
- Anticancer Screening : A study evaluating a series of tetrahydroquinoxaline derivatives found that specific substitutions significantly increased cytotoxicity against prostate cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Antibacterial Evaluation : Another investigation focused on synthesizing piperidine derivatives revealed strong antibacterial activity against multiple strains of bacteria, emphasizing the role of the thiophene moiety in enhancing efficacy .
Comparative Analysis
| Compound | Antitumor Activity | Antibacterial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | Potential | Moderate | Potential |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | High | Strong | Strong |
Q & A
What are the most reliable synthetic routes for 4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one, and how are intermediates characterized?
Basic Research Question
A robust synthesis involves coupling thiophene-2-sulfonyl derivatives with piperidine-4-carbonyl intermediates. For example, tert-butyl-protected intermediates (e.g., compound 69 ) are synthesized via reductive amination using sodium triacetoxyborohydride and acetic acid, yielding 60.6% after chromatographic purification . Key characterization methods include:
- 1H NMR : Confirms regiochemistry (e.g., thiophene proton signals at δ 6.89–7.40 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Ensures purity (>95%) post-synthesis .
How can conflicting biological activity data for this compound be resolved, particularly in nitric oxide synthase (NOS) inhibition assays?
Advanced Research Question
Discrepancies in NOS inhibition may arise from assay conditions (e.g., enzyme isoforms: iNOS vs. eNOS/nNOS) or compound stability. Methodological considerations include:
- Enzyme Source Validation : Use recombinant human iNOS/eNOS/nNOS expressed in Baculovirus-infected Sf9 cells to ensure consistency .
- Radiolabeled Arginine Conversion : Quantify NO synthesis via [3H]-L-arginine to [3H]-L-citrulline conversion, minimizing false negatives from impurities .
- Stability Testing : Pre-incubate the compound in assay buffers (e.g., pH 7.4, 37°C) to rule out degradation .
What strategies optimize the yield of the tetrahydroquinoxaline core during multi-step synthesis?
Advanced Research Question
Yield optimization hinges on:
- Protection-Deprotection Sequences : Use tert-butyl carbamate (Boc) groups for piperidine amines to prevent side reactions (e.g., compound 69 to 70 via HCl/MeOH deprotection, 72.6% yield) .
- Catalyst Screening : Test alternatives to sodium triacetoxyborohydride (e.g., cyanoborohydride) for reductive amination .
- Chromatography Conditions : Employ gradient elution (e.g., 10–100% EtOAc/hexane) to separate diastereomers .
How can researchers differentiate between structural isomers of sulfonamide-containing intermediates?
Basic Research Question
Isomeric ambiguity (e.g., sulfonamide vs. sulfonic acid derivatives) is resolved via:
- NOESY NMR : Detects spatial proximity of thiophene sulfonyl and piperidine protons .
- IR Spectroscopy : Identifies S=O stretching vibrations (asymmetric ~1360 cm⁻¹, symmetric ~1170 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration for crystalline intermediates .
What analytical challenges arise in quantifying trace impurities in final compounds, and how are they addressed?
Advanced Research Question
Impurities (e.g., unreacted thiophene-2-sulfonyl chloride) require:
- LC-MS/MS : Detects low-abundance species (LOQ <0.1%) via multiple reaction monitoring .
- Ion Chromatography : Quantifies residual sulfonic acids from incomplete coupling .
- Forced Degradation Studies : Expose the compound to heat/light/humidity to identify degradation pathways .
What is the evidence for this compound’s antimicrobial potential, and how is it evaluated?
Advanced Research Question
Preliminary antimicrobial activity is assessed via:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects .
- Synergy Studies : Combine with β-lactams to assess potentiation .
How do researchers validate the stability of the tetrahydroquinoxalin-2-one ring under physiological conditions?
Basic Research Question
Stability protocols include:
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–9) and monitor ring-opening via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound .
- Cyclic Voltammetry : Assess redox susceptibility of the quinoxaline moiety .
What computational methods predict the compound’s binding affinity to NOS isoforms?
Advanced Research Question
Docking and MD simulations guide target engagement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
